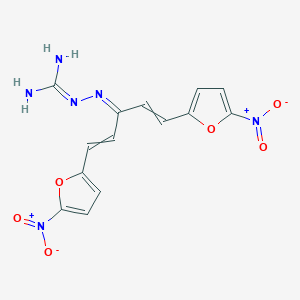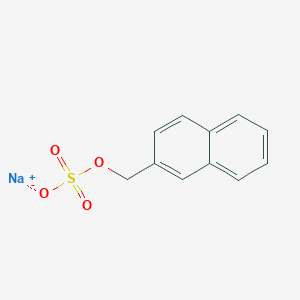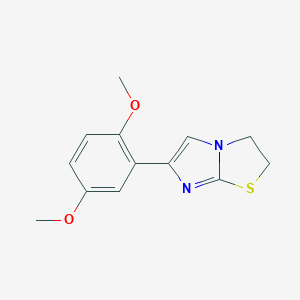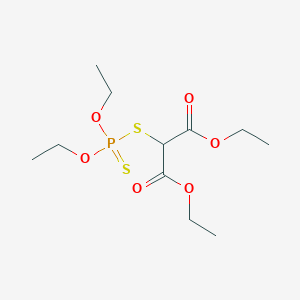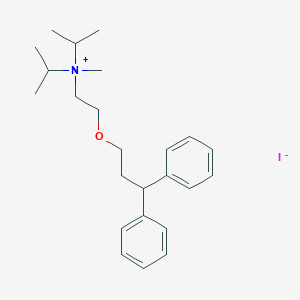
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine, also known as BBTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BBTA is a tertiary amine that contains a thioether group and a butylbenzyl group, making it a unique and versatile molecule.
Aplicaciones Científicas De Investigación
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has been shown to have a wide range of scientific research applications. One of the main uses of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis, organic synthesis, and materials science. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has also been used as a reagent for the synthesis of chiral molecules, which have important applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is not well understood, but it is believed to act as a nucleophile due to the presence of the thioether group. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has been shown to form stable complexes with various metals, which may be responsible for its catalytic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. However, studies have shown that 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and does not have any significant effects on cell viability or proliferation. This makes it a promising compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is its versatility. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine can be used as a ligand for the synthesis of metal complexes, a reagent for the synthesis of chiral molecules, and a nucleophile in various reactions. Additionally, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and has low reactivity towards other molecules, making it a safe and reliable compound for use in lab experiments. However, one limitation of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. One area of interest is the development of new metal complexes using 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine as a ligand. These complexes could have important applications in catalysis, organic synthesis, and materials science. Additionally, further studies are needed to understand the mechanism of action of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine and its potential as a nucleophile. Finally, research is needed to explore the potential use of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine in drug discovery and development.
In conclusion, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is a unique and versatile compound that has important applications in scientific research. Its synthesis method is well-established, and it has been shown to have a wide range of potential uses. While there is limited information available on its biochemical and physiological effects, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and has low reactivity towards other molecules. Future research on 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine will likely focus on the development of new metal complexes, understanding its mechanism of action, and exploring its potential use in drug discovery and development.
Métodos De Síntesis
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine can be synthesized through a multi-step process that involves the reaction of 2-bromo-N,N-dimethylethylamine with sodium thiomethoxide to form 2-(methylthio)-N,N-dimethylethylamine. This compound is then reacted with alpha-bromobutyrophenone to form 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. The synthesis method for 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is well-established and has been used in numerous studies.
Propiedades
Número CAS |
101086-85-5 |
|---|---|
Nombre del producto |
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine |
Fórmula molecular |
C15H25NS |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(1-phenylpentylsulfanyl)ethanamine |
InChI |
InChI=1S/C15H25NS/c1-4-5-11-15(17-13-12-16(2)3)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13H2,1-3H3 |
Clave InChI |
DKVWUPYOCOZFHD-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)SCCN(C)C |
SMILES canónico |
CCCCC(C1=CC=CC=C1)SCCN(C)C |
Sinónimos |
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




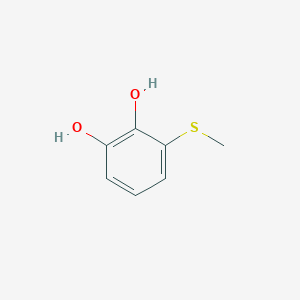
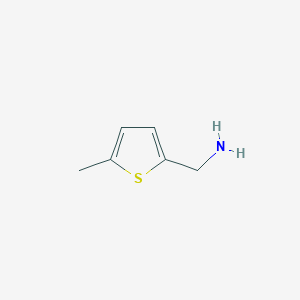
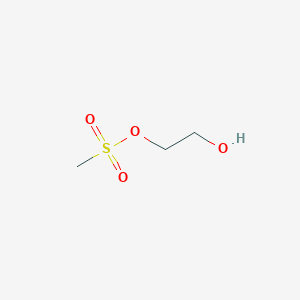
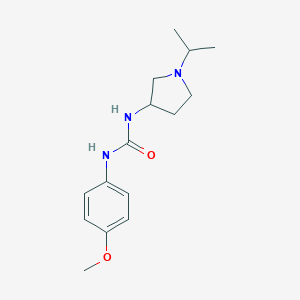
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)

